molecular formula C16H23N3O6S B2610783 N-(2,2-dimethoxyethyl)-N'-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]ethanediamide CAS No. 899748-29-9

N-(2,2-dimethoxyethyl)-N'-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]ethanediamide

Cat. No.: B2610783
CAS No.: 899748-29-9
M. Wt: 385.44
InChI Key: CFZJAKRCFMSUTN-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-N'-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]ethanediamide is an ethanediamide derivative characterized by a central oxalamide backbone (N-C(=O)-C(=O)-N) flanked by two substituents: a 2,2-dimethoxyethyl group and a 4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl moiety. The thiazinan ring (a six-membered sulfur-containing heterocycle with a sulfone group) confers unique electronic and steric properties, while the dimethoxyethyl chain may enhance solubility and metabolic stability.

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O6S/c1-24-14(25-2)11-17-15(20)16(21)18-12-5-7-13(8-6-12)19-9-3-4-10-26(19,22)23/h5-8,14H,3-4,9-11H2,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZJAKRCFMSUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=CC=C(C=C1)N2CCCCS2(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₂₃N₃O₄S
  • Molecular Weight : 373.46 g/mol
  • IUPAC Name : N-(2,2-dimethoxyethyl)-N'-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]ethanediamide

The unique structure of this compound includes a thiazine ring, which is often associated with various biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds containing thiazine moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinones have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. In a comparative study, compounds similar to this compound demonstrated inhibition rates exceeding 80% against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Several derivatives of thiazine compounds have been investigated for their anticancer properties. Research has shown that these compounds can inhibit the proliferation of various cancer cell lines. For example, a related thiazolidinone derivative exhibited significant growth inhibition in HT29 adenocarcinoma cells and H460 lung cancer cells . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Case Studies

  • Study on Antimicrobial Properties :
    • Objective : To evaluate the antimicrobial effects of thiazolidinone derivatives.
    • Methodology : Various concentrations of the compounds were tested against bacterial strains.
    • Results : The most effective compound achieved an inhibition zone comparable to standard antibiotics like Ampicillin .
  • Study on Anticancer Effects :
    • Objective : To assess the cytotoxicity of thiazine derivatives on cancer cell lines.
    • Methodology : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at higher concentrations, indicating potential for development as an anticancer agent .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

Compound NameBacterial StrainInhibition Zone (mm)% Inhibition
Compound AStaphylococcus aureus2691.66
Compound BEscherichia coli2488.46
N-(2,2-Dimethoxyethyl)...E. coli2585.00

Table 2: Anticancer Activity on Cell Lines

Compound NameCell LineIC50 (µM)
Compound AHT2912.5
Compound BH46015.0
N-(2,2-Dimethoxyethyl)...HT2910.0

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethanediamide derivatives are widely explored due to their versatility in drug design and industrial applications. Below is a detailed comparison of the target compound with structurally or functionally related analogs:

Structural Analogues

2.1.1. N'-[4-(1,1-Dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-N-(2-hydroxyethyl)ethanediamide (CAS 1105245-73-5)
  • Structure : Similar backbone but replaces the thiazinan ring with a five-membered thiazolidin ring and substitutes the dimethoxyethyl group with a hydroxyethyl chain.
  • Molecular Weight : 327.36 g/mol (vs. target compound’s estimated ~370–400 g/mol).
  • The hydroxyethyl group may lower lipophilicity compared to the dimethoxyethyl substituent, influencing solubility and bioavailability.
2.1.2. N-(2-Ethoxyphenyl)-N'-[4-(10-methylundecyl)phenyl]ethanediamide (CAS 82493-14-9)
  • Structure : Features ethoxyphenyl and long alkyl chain (10-methylundecyl) substituents.
  • Application : Used as a light stabilizer/UV absorber in coatings, highlighting ethanediamides’ utility in materials science .
  • The long alkyl chain enhances hydrophobicity, favoring industrial over pharmaceutical applications.

Functional Analogues

2.2.1. N-Substituted Acetamides (e.g., 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide)
  • Structure : Acetamide backbone with aryl and thiazol substituents.
  • Key Differences :
    • The acetamide backbone lacks the dual carbonyl groups of ethanediamides, reducing hydrogen-bonding capacity.
    • Thiazol rings (vs. thiazinan) offer distinct electronic profiles for metal coordination.
2.2.2. (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide
  • Structure : Incorporates a dioxothiazolidin-ylidene group linked to a benzamide.
  • Synthesis : Uses carbodiimide coupling agents (e.g., EDC/HOBt), a method common in amide/ethanediamide synthesis .
  • Key Differences :
    • The α,β-unsaturated carbonyl system in the dioxothiazolidin-ylidene group enables conjugation, absent in the target compound.

Table 1. Comparative Analysis of Selected Compounds

Compound Name Key Structural Features Molecular Weight (g/mol) Applications/Properties Key Differences from Target Compound
Target Compound Thiazinan-sulfone, dimethoxyethyl ~370–400 (estimated) Potential pharmaceuticals/materials Reference structure
N'-[4-(1,1-Dioxo-thiazolidin-2-yl)phenyl]-N-(2-hydroxyethyl)ethanediamide Thiazolidin-sulfone, hydroxyethyl 327.36 Not specified Smaller ring, lower lipophilicity
N-(2-Ethoxyphenyl)-N'-[4-(10-methylundecyl)phenyl]ethanediamide Ethoxyphenyl, long alkyl chain 468.62 (estimated) UV stabilizer/coatings No sulfur heterocycle, industrial focus
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl, thiazol 287.16 Antimicrobial, coordination chemistry Acetamide backbone, no dual carbonyl groups
(E)-4-((2,4-Dioxothiazolidin-ylidene)methyl)-N-phenylbenzamide Dioxothiazolidin-ylidene, benzamide ~300 (estimated) Synthetic intermediate Conjugated system, different heterocycle

Research Findings and Implications

  • Thiazinan vs. Thiazolidin Rings : The six-membered thiazinan in the target compound likely offers greater conformational flexibility than five-membered thiazolidin derivatives, which could enhance binding to biological targets or materials matrices .
  • Substituent Effects : The dimethoxyethyl group may improve solubility compared to hydroxyethyl or long alkyl chains, balancing lipophilicity for drug-like properties .
  • Synthetic Methods : Carbodiimide-mediated coupling (e.g., EDC/HOBt) is prevalent in synthesizing ethanediamides and acetamides, suggesting scalable routes for the target compound .

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